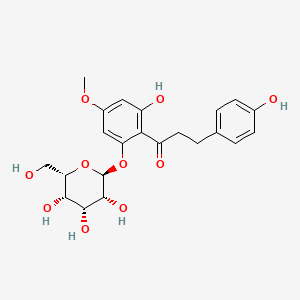
Asebotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asebotin is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, methoxy groups, and a phenylpropanoid backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asebotin typically involves multi-step organic reactions. These reactions often include:
Hydroxylation: Introduction of hydroxyl groups to the aromatic ring.
Methoxylation: Addition of methoxy groups.
Glycosylation: Attachment of sugar moieties to the phenylpropanoid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.
Purification Processes: Employing chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Asebotin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Including water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Antiviral Activity
Asebotin has demonstrated significant antiviral properties against various viruses. Notably, it has been evaluated for its effectiveness against influenza A virus.
Case Study: Influenza A Virus
- Study Findings : this compound exhibited an IC50 value of 2.00 µg/mL with a cytotoxic concentration (CC50) of 3.36 µg/mL, indicating a promising therapeutic index for further development .
| Compound | IC50 (µg/mL) | CC50 (µg/mL) |
|---|---|---|
| This compound | 2.00 | 3.36 |
Anticancer Activity
Research has highlighted this compound's potential as an anticancer agent. It has shown activity against various cancer cell lines.
Case Study: HepG2 and HCT116 Cell Lines
- Study Findings : In a study assessing the anticancer effects of several compounds, this compound exhibited an IC50 value of 32.76 µM against HCT116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 32.76 |
| Rutin | HCT116 | 11.17 |
| 3-Hydroxythis compound | HCT116 | 9.77 |
Antibacterial Activity
This compound also demonstrates antibacterial properties, making it a candidate for treating bacterial infections.
Case Study: Synergistic Effects with Antibiotics
- Study Findings : In vitro studies have shown that this compound can enhance the efficacy of certain antibiotics against multi-drug resistant strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4.00 |
| Amphenicol | Staphylococcus aureus | Synergistic effect observed |
Antiviral Mechanism
- Inhibition of viral entry or replication.
Anticancer Mechanism
- Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic factors.
Antibacterial Mechanism
- Disruption of bacterial cell wall synthesis or function.
Mecanismo De Acción
The mechanism of action of Asebotin involves its interaction with various molecular targets and pathways:
Molecular Targets: Including enzymes, receptors, and signaling molecules.
Pathways: Such as oxidative stress pathways, inflammatory pathways, and metabolic pathways.
Comparación Con Compuestos Similares
Asebotin can be compared with other similar compounds, such as:
Flavonoids: Known for their antioxidant properties.
Phenolic Acids: Recognized for their anti-inflammatory effects.
Glycosides: Studied for their role in various biological processes.
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject for further research and application.
Propiedades
Fórmula molecular |
C22H26O10 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19+,20+,21+,22+/m0/s1 |
Clave InChI |
PQCIBORQLVRFMR-PQZYZXGRSA-N |
SMILES isomérico |
COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
SMILES canónico |
COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
Sinónimos |
asebotin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















